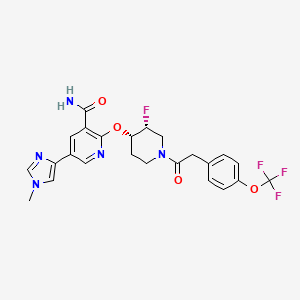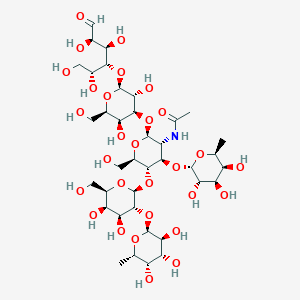
Trk-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These kinases are part of the neurotrophin family of growth factors, which play a crucial role in the physiology of chronic pain and various cancers . Trk-IN-4 has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective reductions .
Industrial Production Methods
For industrial-scale production, the synthesis of Trk-IN-4 is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Trk-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, enhancing its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against tropomyosin receptor kinases .
Scientific Research Applications
Trk-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Helps in understanding the role of neurotrophin receptors in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating chronic pain and cancers associated with tropomyosin receptor kinase mutations.
Industry: Used in the development of new drugs targeting tropomyosin receptor kinases
Mechanism of Action
Trk-IN-4 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their active sites. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation, survival, and differentiation. The primary molecular targets of this compound are TrkA, TrkB, and TrkC, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: A selective inhibitor of tropomyosin receptor kinases, approved for the treatment of cancers with NTRK gene fusions.
Entrectinib: A multikinase inhibitor targeting tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase.
Repotrectinib: A second-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinases
Uniqueness
Trk-IN-4 is unique due to its high specificity and potency against all three tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It exhibits strong inhibitory activity at nanomolar concentrations, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23F4N5O4 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1 |
InChI Key |
XJIIVPVOGYFVME-QUCCMNQESA-N |
Isomeric SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)


![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)



![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)
